molecular formula C17H28N2O3 B5088827 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine

1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine

Numéro de catalogue B5088827
Poids moléculaire: 308.4 g/mol
Clé InChI: DMVGLGTXKGPOIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine, also known as PPT, is a chemical compound that belongs to the class of phenethylamine and amphetamine derivatives. PPT is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. PPT has been studied extensively for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia.

Mécanisme D'action

1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. The activation of the 5-HT2A receptor by 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to have a wide range of biochemical and physiological effects in animal models. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor.

Avantages Et Limitations Des Expériences En Laboratoire

1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise and specific targeting of this receptor subtype. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has several limitations for lab experiments, including its potential toxicity and side effects, which can affect the validity and reliability of experimental results. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine also has limited solubility in water, which can make it difficult to administer in certain experimental protocols.

Orientations Futures

There are several future directions for the research on 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine. One direction is to further elucidate the mechanism of action of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine and its effects on various neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to investigate the potential side effects and toxicity of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine, and to develop safer and more effective derivatives of this compound.

Méthodes De Synthèse

The synthesis of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced with sodium borohydride to form the amine intermediate, which is further reacted with 1-chloropentane to form 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine. The purity of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine can be improved by recrystallization and purification using chromatography techniques.

Applications De Recherche Scientifique

1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has also been shown to have antipsychotic effects in animal models, and it has been suggested that these effects are mediated by the modulation of dopamine and glutamate neurotransmission.

Propriétés

IUPAC Name

1-propyl-N-(3,4,5-trimethoxyphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-5-8-19-9-6-13(7-10-19)18-14-11-15(20-2)17(22-4)16(12-14)21-3/h11-13,18H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVGLGTXKGPOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.